3-Picoline-d6 1-Oxide
Description
Properties
Molecular Formula |
C₆HD₆NO |
|---|---|
Molecular Weight |
115.16 |
Synonyms |
3-Methylpyridine-d6 1-Oxide; 3-Methylpyridine-d6 N-Oxide; 3-Picoline-d6 N-Oxide; NSC 18254-d6; β-Picoline-d6 1-Oxide; β-Picoline-d6 N-Oxide; β-Picoline-d6 Oxide; |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Labeling Methodologies for 3 Picoline D6 1 Oxide
Established Oxidation Routes for Pyridine (B92270) to Pyridine N-Oxides
The conversion of pyridines to their corresponding N-oxides is a fundamental transformation in heterocyclic chemistry. This oxidation increases the electron density of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack, and serves as a key step in the functionalization of the pyridine core. For the synthesis of 3-Picoline 1-Oxide, several established oxidation methods are applicable.
Peracid-Mediated Oxidations
Peroxy acids are highly effective reagents for the N-oxidation of pyridines. The reaction proceeds through the nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the peracid. Common peracids employed for this transformation include peroxyacetic acid and peroxybenzoic acid.
The general mechanism involves the transfer of an oxygen atom from the peracid to the nitrogen atom of the pyridine ring. The choice of peracid and reaction conditions can be tailored to the specific substrate to optimize yield and minimize side reactions. For instance, the oxidation of pyridine with 40% peracetic acid is a well-established procedure. organic-chemistry.org
Table 1: Examples of Peracid-Mediated N-Oxidation of Pyridine Derivatives
| Pyridine Derivative | Peracid Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pyridine | Peracetic acid (40%) | Acetic acid | 85 | High | organic-chemistry.org |
| Pyridine | Peroxybenzoic acid | Not specified | Not specified | Not specified | mdpi.com |
Hydrogen Peroxide Catalyzed Oxidations
Hydrogen peroxide (H₂O₂) is an attractive oxidant due to its low cost and the benign byproduct, water. However, the direct reaction of hydrogen peroxide with pyridines is often slow. Therefore, various catalysts are employed to activate the H₂O₂.
Catalytic systems for the N-oxidation of pyridines using hydrogen peroxide are diverse and can be broadly categorized. Maleic anhydride (B1165640) derivatives have been shown to be effective catalysts, where the in-situ generated peracid is the active oxidizing species. rsc.org Another approach involves the use of transition metal catalysts, such as titanium silicalite (TS-1), which can provide high conversion and selectivity under optimized conditions. researchgate.net Furthermore, recyclable polymeric catalysts like poly(maleic anhydride-alt-1-octadecene) (Od-MA) have been developed for a more environmentally friendly and industrially applicable process. researchgate.net The oxidation of 3-picoline, specifically, has been studied in the liquid phase using H₂O₂ with various catalytic systems. chemrxiv.org
Table 2: Hydrogen Peroxide-Based N-Oxidation of Pyridine Derivatives
| Pyridine Derivative | Catalyst | Solvent | Temperature (°C) | Conversion/Yield (%) | Reference |
|---|---|---|---|---|---|
| Various Pyridines | Maleic anhydride derivatives | Not specified | Not specified | Good | rsc.org |
| Pyridine | Ti-MWW | Various | Optimized | >99% Conversion, >99% Selectivity | researchgate.net |
| Pyridine Derivatives | Poly(maleic anhydride-alt-1-octadecene) | Water | 90 | High Yield | researchgate.net |
Deuteration Techniques for Pyridine Ring and Methyl Group Protons
The synthesis of 3-Picoline-d6 1-Oxide requires the introduction of deuterium (B1214612) atoms onto both the pyridine ring and the methyl group. This can be achieved either before or after the N-oxidation step. The following sections will focus on deuteration methodologies applicable to the pyridine N-oxide scaffold and the picoline methyl group.
Metal-Free Hydrogen Isotope Exchange (HIE) on N-Heterocyclic Oxides
Recent advancements have led to the development of metal-free methods for the selective deuteration of N-heterocyclic oxides. These methods offer advantages in terms of avoiding transition metal contamination in the final product.
A significant breakthrough in this area is the use of a potassium tert-butoxide (KOtBu) in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) system. rsc.orgrsc.org This method allows for the highly selective deuteration of the ortho positions of N-heterocyclic oxides. rsc.orgrsc.org The reaction is proposed to proceed via a pyridyl anion mechanism. The in-situ generated dimsyl anion, formed from the reaction of KOtBu with DMSO-d6, is a strong enough base to deprotonate the ortho C-H bonds of the N-oxide. rsc.orgrsc.org The resulting carbanion is then quenched by a deuterium atom from the deuterated solvent. rsc.orgrsc.org The increased acidity of the ortho-protons in the N-oxide, due to the electron-withdrawing effect of the N-oxide group, facilitates this deprotonation. rsc.orgrsc.org
The regioselectivity of this base-mediated deuteration is a key feature. For pyridine N-oxides, the deuteration occurs preferentially at the ortho positions (C2 and C6). rsc.orgrsc.org This high regioselectivity is attributed to the increased acidity of these positions. rsc.orgrsc.org The method has a broad substrate scope, applicable to a variety of substituted pyridine N-oxides, as well as other N-heterocyclic oxides like quinolines and isoquinolines. rsc.orgiaea.org This approach is particularly valuable for late-stage deuteration of complex molecules. rsc.org
For the full deuteration of the pyridine ring of 3-picoline 1-oxide, this ortho-deuteration can be a key step. Further deuteration at the meta and para positions might require more forcing conditions or different catalytic systems. It is noteworthy that base-mediated deuteration of pyridines themselves (without the N-oxide) using KOtBu in DMSO-d6 often leads to deuteration at the remote meta and para positions, highlighting the directing effect of the N-oxide group. researchgate.netosti.gov
Regarding the deuteration of the methyl group, specific methods are required. One approach involves the synthesis of picolines with a deuterated methyl group prior to N-oxidation. Dideuteriomethyl compounds can be synthesized by the reduction of corresponding esters with lithium aluminum deuteride (B1239839) (LiAlD₄), followed by conversion of the resulting alcohol to a chloromethyl derivative and subsequent reduction. rsc.org Fully deuterated methyl groups can also be achieved through exchange reactions with heavy water on a platinum catalyst. rsc.org More recently, a general Brønsted acid-catalyzed deuteration at the methyl group of N-heteroarylmethanes has been developed, proceeding through a dearomatic enamine intermediate.
Table 3: Regioselectivity of Base-Mediated Deuteration of Pyridine Derivatives
| Substrate | Base/Deuterium Source | Position of Deuteration | Key Findings | Reference |
|---|---|---|---|---|
| N-Heterocyclic Oxides | KOtBu / DMSO-d6 | Ortho (C2, C6) | High regioselectivity due to increased acidity. | rsc.orgrsc.org |
| Pyridines | KOtBu / DMSO-d6 | Meta and Para | N-oxide group directs deuteration to the ortho position. | researchgate.netosti.gov |
Deuterated Precursor Synthesis Approaches
The synthesis of this compound fundamentally relies on the successful preparation of a highly deuterated 3-picoline precursor. The primary strategy for this is through hydrogen-deuterium (H-D) exchange reactions, where hydrogen atoms on the picoline molecule are replaced with deuterium atoms.
One of the most effective methods for achieving high levels of deuteration is through metal-catalyzed H-D exchange using deuterium oxide (D₂O) as the deuterium source. google.comnih.gov This approach is advantageous as D₂O is a readily available and relatively inexpensive source of deuterium. nih.gov Platinum-on-carbon (Pt/C) is a common catalyst for this transformation. For instance, exchanges with heavy water on a platinum catalyst have been shown to be effective in producing fully deuterated picolines. osti.goviaea.org A mixed catalyst system of Palladium-on-carbon and Platinum-on-carbon (Pd/C-Pt/C) has also been utilized, which can lower the required reaction temperature to 120 °C while maintaining high yields of the deuterated product. nih.gov
The general mechanism involves the activation of C-H bonds by the metal catalyst, facilitating their cleavage and subsequent quenching by a deuteron (B1233211) from the D₂O solvent. Both the methyl group and the aromatic ring protons of 3-picoline can be exchanged using this method, making it suitable for producing perdeuterated analogues.
Alternative methods can achieve selective deuteration. For example, dideuteriomethyl compounds can be synthesized by reducing corresponding esters with a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄). osti.goviaea.org This would be followed by the conversion of the resulting alcohol to a chloromethyl derivative and subsequent reduction. osti.goviaea.org However, for producing 3-Picoline-d6, where both ring and methyl deuteration is implied, the direct H-D exchange is often more straightforward.
The effectiveness of the deuteration is highly dependent on the choice of catalyst and reaction conditions, as different catalysts exhibit varying activities for H-D exchange at different positions on the pyridine ring. google.com
Advanced Synthetic Methodologies
Once the deuterated precursor, 3-picoline-d6, is synthesized, it must be converted to its corresponding N-oxide. Advanced synthetic methodologies can significantly improve the efficiency, safety, and scalability of this oxidation step, as well as optimize the initial isotopic incorporation.
Microreactor Technology for Efficient Synthesis
The N-oxidation of pyridine derivatives is a common synthetic transformation. However, when conducted in traditional batch reactors, these oxidation processes can pose safety risks, particularly on an industrial scale, due to potential metal ion-catalyzed decompositions and thermal runaway. bme.husemanticscholar.org Microreactor technology, also known as continuous flow chemistry, offers a powerful solution to mitigate these issues. bme.huorganic-chemistry.org
By performing the N-oxidation of 3-picoline-d6 in a microreactor, several advantages are realized:
Enhanced Safety: The small internal volume of microreactors minimizes the amount of reactive material present at any given time, significantly reducing the risks associated with exothermic reactions. bme.hu
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to higher yields and purities.
Scalability: Production can be easily scaled up by operating the reactor for longer periods or by using multiple reactors in parallel, a process known as "numbering-up."
A notable example is the use of a packed-bed microreactor containing titanium silicalite (TS-1) as a catalyst with hydrogen peroxide (H₂O₂) as the oxidant. organic-chemistry.org This system has been shown to efficiently produce various pyridine N-oxides. The process is described as safer, greener, and more efficient than batch processing. A key finding was the remarkable stability of the catalyst, which remained active for over 800 hours of continuous operation, demonstrating the robustness of this advanced methodology. organic-chemistry.org
Optimization of Reaction Conditions for Isotopic Incorporation
Key parameters that influence the degree of isotopic incorporation include the catalyst, temperature, reaction time, and pressure.
Catalyst Selection: The choice of catalyst is paramount. While platinum and palladium are effective, their activity and selectivity can vary. google.comnih.gov Some studies have shown that highly active and selective catalytic systems can be developed from inexpensive and readily available materials like iron nitrate. nih.gov
Temperature: Higher reaction temperatures generally lead to greater deuterium incorporation. nih.gov For example, in one study, it was noted that deuterium incorporation could be substantially improved by increasing the reaction temperature. nih.gov In another, a mixed Pd/C-Pt/C catalyst system allowed for a reduction in temperature from 160 °C to 120 °C while still achieving an 85% yield of the fully deuterated product. nih.gov
Deuterium Source: Deuterium oxide (D₂O) is the most common and practical deuterium source for these exchange reactions. nih.gov The isotopic purity of the D₂O used will directly impact the maximum achievable deuterium incorporation in the product.
The degree of deuterium incorporation is typically determined by analytical methods such as Nuclear Magnetic Resonance (¹H NMR) spectroscopy or Mass Spectrometry (MS). nih.gov By integrating the signals of remaining protons against a non-labeled internal standard, a quantitative measure of deuterium incorporation can be established. nih.gov
Table 1: Influence of Catalyst on Deuteration of Pyridine Derivatives
| Catalyst | Deuterium Source | Typical Conditions | Key Findings | Reference |
|---|---|---|---|---|
| Platinum on Carbon (Pt/C) | D₂O | Elevated temperature | Effective for producing fully deuterated picolines through exchange reactions. | osti.gov, iaea.org |
| Pd/C-Pt/C Mixed System | D₂O | 120 °C | Allows for lower reaction temperatures compared to single catalysts while maintaining high deuteration yields (85%). | nih.gov |
| Iron-based heterogeneous catalyst | D₂O | Elevated temperature and H₂ pressure | Highly active and selective for deuteration of arenes and heteroarenes; can outperform some commercial noble metal catalysts. | nih.gov |
Advanced Spectroscopic Characterization in Mechanistic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-Picoline-d6 1-Oxide
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For isotopically labeled compounds like this compound, multinuclear NMR experiments (¹H, ¹³C, and ²H) are employed to confirm the sites and extent of deuterium (B1214612) incorporation, as well as to study its conformation and dynamic behavior in solution.
Elucidation of Deuterium Incorporation Patterns (¹H, ¹³C, ²H NMR)
The successful synthesis of this compound is verified by comparing its NMR spectra with that of its non-deuterated counterpart, 3-Picoline 1-Oxide.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of unlabeled 3-Picoline 1-Oxide, characteristic signals for the aromatic protons and the methyl group protons are observed. Upon successful deuteration to form this compound, these signals will be absent or significantly diminished in intensity, confirming the high level of deuterium incorporation. Any residual proton signals can be used to quantify the isotopic purity.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further evidence of deuteration. The carbon atoms directly bonded to deuterium will exhibit characteristic changes. The signals for these carbons will appear as multiplets due to C-D coupling, and they will experience an isotopic shift, typically a slight upfield shift compared to the corresponding signals in the unlabeled compound. The disappearance of the methyl carbon signal as a sharp singlet and its replacement by a multiplet is a key indicator of deuteration at the methyl group.
²H NMR Spectroscopy: Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei. The ²H NMR spectrum of this compound would show signals corresponding to the different deuterium environments in the molecule, providing unambiguous evidence of the locations of isotopic labeling. The chemical shifts in the ²H NMR spectrum are identical to those in the ¹H NMR spectrum for the corresponding positions.
Table 1: Comparison of Expected NMR Data for 3-Picoline 1-Oxide and this compound.
| Nucleus | 3-Picoline 1-Oxide (Expected Chemical Shift, δ ppm) | This compound (Expected Observation) |
| ¹H | Aromatic Protons, Methyl Protons | Absence or significant reduction of proton signals. |
| ¹³C | Aromatic Carbons, Methyl Carbon | Signals for deuterated carbons appear as multiplets with isotopic shifts. |
| ²H | Not Applicable | Signals corresponding to the deuterium environments are observed. |
Solution-State Conformation and Dynamics
Pyridine (B92270) N-oxides, including 3-Picoline 1-Oxide, are planar molecules. The N-O bond imparts a significant dipole moment to the molecule, influencing its interactions with solvents and other molecules. The solution-state conformation of this compound is expected to be planar, similar to its non-deuterated analog. wikipedia.org
Dynamic NMR (DNMR) techniques could be employed to study any conformational changes or restricted rotations, although significant dynamic processes are not expected for this relatively rigid molecule under standard conditions. The presence of the N-oxide functionality can influence the electron density distribution in the aromatic ring, affecting the chemical shifts of the ring carbons. acs.org
Solvent Effects on Spectroscopic Signatures
The choice of solvent can significantly influence NMR spectra. core.ac.uk For pyridine N-oxides, the highly polar N-O bond can engage in strong interactions with solvent molecules, particularly polar and hydrogen-bonding solvents. documentsdelivered.comacs.org These interactions can lead to changes in the chemical shifts of the nuclei. For example, in a protic solvent, hydrogen bonding to the oxygen of the N-oxide group can lead to a downfield shift of the adjacent ring proton and carbon signals. Aromatic solvents can induce specific shielding or deshielding effects due to the formation of solvent-solute complexes. A systematic study of solvent effects on the NMR spectra of this compound would involve acquiring spectra in a range of deuterated solvents with varying polarities and properties (e.g., CDCl₃, DMSO-d₆, C₆D₆).
Mass Spectrometry (MS) Applications
Mass spectrometry is a crucial analytical technique for isotopically labeled compounds, providing information on isotopic purity and molecular structure through fragmentation analysis.
Isotopic Purity Determination and Quantification
High-resolution mass spectrometry (HRMS) is a powerful method for determining the isotopic purity of deuterated compounds. nih.govresearchgate.netresearchgate.net By accurately measuring the mass-to-charge ratio (m/z) of the molecular ion, it is possible to distinguish between molecules with different numbers of deuterium atoms.
The mass spectrum of this compound would show a molecular ion peak corresponding to its increased molecular weight due to the six deuterium atoms. The relative intensities of the ion peaks for the fully deuterated species (d6) and any partially deuterated (d1-d5) or unlabeled (d0) species can be used to calculate the isotopic enrichment. This quantitative analysis is vital for applications where a high degree of isotopic purity is required.
Table 2: Expected Molecular Ion Data for 3-Picoline 1-Oxide and its Deuterated Isotopologues.
| Compound | Molecular Formula | Exact Mass (Da) |
| 3-Picoline 1-Oxide | C₆H₇NO | 109.0528 |
| 3-Picoline-d1 1-Oxide | C₆H₆DNO | 110.0590 |
| 3-Picoline-d2 1-Oxide | C₆H₅D₂NO | 111.0653 |
| 3-Picoline-d3 1-Oxide | C₆H₄D₃NO | 112.0716 |
| 3-Picoline-d4 1-Oxide | C₆H₃D₄NO | 113.0778 |
| 3-Picoline-d5 1-Oxide | C₆H₂D₅NO | 114.0841 |
| This compound | C₆HD₆NO | 115.0904 |
Fragmentation Pathways and Structural Information
The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. For pyridine N-oxides, a characteristic fragmentation pathway is the loss of the oxygen atom. nih.gov Other common fragmentation pathways involve cleavage of the pyridine ring.
In the mass spectrum of this compound, the fragmentation pathways would be analogous to the unlabeled compound, but the resulting fragment ions would have higher masses corresponding to the number of deuterium atoms they retain. For example, the loss of the oxygen atom from the molecular ion of this compound would result in a fragment ion with an m/z corresponding to deuterated 3-picoline. The analysis of these fragmentation patterns can confirm the location of the deuterium labels within the molecule. Tandem mass spectrometry (MS/MS) experiments can be particularly useful for elucidating complex fragmentation pathways. cdnsciencepub.comcdnsciencepub.com
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for investigating the vibrational modes of molecules. In the study of this compound, these methods provide detailed insights into its molecular structure, the effects of isotopic substitution, and the nature of intermolecular forces in the solid state.
Vibrational Analysis and Deuterium Isotope Effects
The vibrational spectrum of this compound is characterized by a series of distinct absorption and scattering bands corresponding to the fundamental vibrational modes of the molecule. The substitution of hydrogen atoms with deuterium in the methyl group and on the pyridine ring leads to predictable shifts in the vibrational frequencies of the corresponding modes. This phenomenon, known as the deuterium isotope effect, is a direct consequence of the increased mass of deuterium compared to protium (B1232500).
The most significant shifts are observed for vibrations involving the movement of the deuterium atoms. For instance, the C-D stretching vibrations of the deuterated methyl group (CD₃) and the aromatic ring (C-D) are expected to appear at lower frequencies compared to the C-H stretching vibrations in the non-deuterated analogue, 3-Picoline 1-Oxide. According to the principles of vibrational spectroscopy, the frequency of a stretching vibration is approximately proportional to √(k/μ), where k is the force constant of the bond and μ is the reduced mass of the vibrating atoms. libretexts.org Doubling the mass of the hydrogen atom by substituting it with deuterium leads to a significant increase in the reduced mass, and thus a decrease in the vibrational frequency, typically by a factor of approximately √2 (around 1.3-1.4). libretexts.org
Other notable vibrational modes include the ring breathing modes and the C-C stretching vibrations of the pyridine ring. These modes are also influenced by deuteration, though to a lesser extent than the C-D stretching and bending vibrations. The analysis of these shifts, often aided by computational modeling, allows for a detailed assignment of the vibrational spectrum and provides a deeper understanding of the molecular force fields.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) (for non-deuterated analogue) | Expected Shift upon Deuteration | Spectroscopic Activity |
|---|---|---|---|
| Aromatic C-H Stretch | 3000-3100 | Significant shift to lower frequency (C-D stretch) | IR & Raman |
| Methyl C-H Stretch | 2850-3000 | Significant shift to lower frequency (C-D stretch) | IR & Raman |
| N-O Stretch | 1200-1300 | Minor shift expected | IR & Raman (strong in IR) |
| Ring Breathing | 990-1050 | Moderate shift to lower frequency | Raman (strong) |
| C-H in-plane bend | 1000-1300 | Significant shift to lower frequency (C-D bend) | IR & Raman |
| C-H out-of-plane bend | 700-900 | Significant shift to lower frequency (C-D bend) | IR & Raman |
Characterization of Intermolecular Interactions in Solid State
In the solid state, molecules of this compound are arranged in a crystalline lattice, and their vibrational spectra can be influenced by intermolecular interactions. These interactions, primarily hydrogen bonding and van der Waals forces, can lead to shifts in vibrational frequencies and the appearance of new bands corresponding to lattice vibrations.
The N-oxide group is a strong proton acceptor and can participate in various types of hydrogen bonds. mdpi.com In the solid state, C-H···O hydrogen bonds involving the aromatic and methyl C-H (or C-D) groups as donors and the N-oxide oxygen atom as an acceptor are expected to play a significant role in the crystal packing. The formation of such hydrogen bonds typically leads to a red-shift (lowering of frequency) of the C-H (or C-D) stretching vibrations and a blue-shift (heightening of frequency) of the bending vibrations. researchgate.net
The study of deuterated analogues is particularly useful in elucidating the role of hydrogen bonding. The substitution of hydrogen with deuterium can alter the strength and geometry of these interactions, leading to observable changes in the vibrational spectra. rsc.org Analysis of the low-frequency region of the Raman spectrum can also provide information about the lattice phonons, which are collective vibrations of the crystal lattice and are directly related to the intermolecular forces.
While the precise crystal structure of this compound is not detailed in the available literature, studies on related pyridine N-oxide derivatives have shown that the supramolecular architecture is sensitive to substituents on the pyridine ring. nih.gov These studies reveal that weak intermolecular interactions, including those involving deuterium, can significantly influence the crystal packing. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be similar to that of its non-deuterated counterpart, as the electronic transitions are primarily associated with the π-electron system of the aromatic ring and the N-oxide group.
Pyridine N-oxides typically exhibit strong π → π* transitions in the UV region. arkat-usa.org For the parent pyridine N-oxide, a strong π → π* band is observed near 280 nm in aprotic solvents. arkat-usa.org The introduction of a methyl group at the 3-position is expected to cause a small bathochromic (red) shift in this absorption band due to the electron-donating nature of the methyl group.
Deuteration of the molecule is not expected to cause a significant shift in the absorption maxima of the π → π* transitions. However, subtle changes in the fine structure of the absorption bands may be observed due to alterations in the vibrational energy levels that are coupled to the electronic states.
In addition to the strong π → π* transitions, weaker n → π* transitions, involving the excitation of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital, may also be present. These transitions are often observed as a shoulder on the lower energy side of the main absorption band and can be sensitive to the polarity of the solvent.
| Electronic Transition | Expected Wavelength Range (nm) | Molar Absorptivity (ε) | Notes |
|---|---|---|---|
| π → π | ~280-290 | High | Primary absorption band, sensitive to ring substitution. |
| n → π | >300 | Low | Often appears as a weak shoulder, sensitive to solvent polarity. |
The electronic properties of this compound are largely determined by the interplay between the electron-donating methyl group and the electron-withdrawing N-oxide group. This substitution pattern influences the energy levels of the molecular orbitals and, consequently, the energies of the electronic transitions.
Mechanistic Studies and Reaction Pathway Elucidation
Application of 3-Picoline-d6 1-Oxide as an Isotopic Probe
The mass difference between protium (B1232500) (¹H) and deuterium (B1214612) (²H) can lead to differences in reaction rates, a phenomenon known as the kinetic isotope effect (KIE). This effect is a sensitive probe for bond-breaking and bond-forming steps involving the isotopically substituted position.
The measurement of kinetic isotope effects (KIEs) using this compound can provide critical information about the rate-determining step of a reaction. A primary KIE (kH/kD > 1) is observed when a C-H/C-D bond is broken in the rate-determining step. The magnitude of the KIE can offer insights into the transition state geometry. For instance, in a hypothetical deprotonation reaction at the methyl group of 3-picoline 1-oxide, a significant primary KIE would be expected if the C-H bond cleavage is the slowest step.
Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond cleavage, can also provide valuable information about changes in hybridization or the steric environment of the transition state. For reactions involving nucleophilic or electrophilic attack at the pyridine (B92270) ring of this compound, the observation of a secondary KIE could help to distinguish between different proposed mechanisms.
Table 1: Hypothetical Kinetic Isotope Effect Data for Reactions of this compound
| Reaction Type | Isotopic Position | Expected kH/kD | Mechanistic Implication |
| Methyl group deprotonation | -CD₃ | > 2 | C-D bond breaking in the rate-determining step. |
| Ring C-H activation | Ring-d₄ | > 2 | Ring C-D bond breaking in the rate-determining step. |
| Nucleophilic addition to the ring | Ring-d₄ | 0.9 - 1.1 | Change in hybridization at the ring carbons in the transition state. |
This table presents hypothetical data to illustrate the application of KIE studies.
Deuterium labeling is an invaluable technique for tracing the fate of specific atoms or molecular fragments throughout a reaction. In reactions involving this compound, the position of the deuterium atoms in the products can unambiguously establish the connectivity changes that have occurred. For example, in rearrangement reactions, the final location of the deuterated methyl group or the deuterium atoms on the ring can differentiate between various proposed intramolecular or intermolecular pathways.
A deuterium-labeling experiment was instrumental in a study on the visible light-induced deoxygenation and hydroxymethylation of pyridine N-oxides. The use of deuterated solvents or substrates helped to elucidate the source of hydrogen atoms in the products and supported the proposed radical-based mechanism. While this study did not use this compound specifically, the methodology is directly applicable.
Understanding N-Oxide Reactivity
The N-oxide functionality imparts unique reactivity to the pyridine ring, making it susceptible to a range of transformations. Isotopic labeling with this compound can shed light on the mechanisms of these reactions.
The methyl group of 3-picoline 1-oxide is acidic and can be deprotonated to form a corresponding anion. Studying the deprotonation of this compound and the subsequent reactions of the deuterated anion can provide insights into the stability and reactivity of this intermediate. For instance, comparing the rate of deprotonation of 3-picoline 1-oxide with its deuterated analog would reveal a primary kinetic isotope effect if this is the rate-limiting step. The subsequent reactions of the deuterated anion, such as alkylation or aldol-type reactions, can be monitored by mass spectrometry or NMR spectroscopy to trace the fate of the deuterated fragment.
The N-oxide group can undergo various transformations, including reduction (deoxygenation) and rearrangement. The mechanism of the acetic anhydride-promoted rearrangement of 2-alkylpyridine 1-oxides has been investigated, revealing the involvement of an ion-pair intermediate. rsc.org A similar study using this compound could help to probe for any involvement of the methyl group hydrogens or ring hydrogens in the rearrangement mechanism through the analysis for any deuterium scrambling or loss.
In deoxygenation reactions, the use of this compound can help to determine whether the reaction proceeds via a mechanism that involves hydrogen abstraction from the methyl group or the ring. The absence of deuterium loss from the product, 3-picoline-d6, would suggest a direct oxygen atom transfer mechanism.
Catalytic Cycle Investigations Utilizing Deuterated Analogs
Pyridine N-oxides can act as ligands or oxidants in catalytic cycles. Deuterated analogs like this compound can be employed to investigate the role of the N-oxide in these cycles. For example, in a catalytic reaction where 3-picoline 1-oxide is used as an oxidant, using the deuterated version and monitoring the formation of deuterated byproducts can help to understand the fate of the oxidant and whether it participates in any side reactions involving hydrogen transfer. Furthermore, deuterium exchange studies can be used to characterize the basicity and reactivity of catalysts used in conjunction with pyridine N-oxides. acs.org
Computational Chemistry and Theoretical Modeling of 3 Picoline D6 1 Oxide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For 3-Picoline-d6 1-Oxide, these methods elucidate the distribution of electrons and the stability of various molecular arrangements.
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. By approximating the electron density, DFT can accurately predict molecular properties. Functionals such as B3LYP combined with basis sets like 6-311++G(d,p) are commonly used for this purpose.
Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive.
Natural Bond Orbital (NBO) analysis provides further detail on charge distribution and intramolecular interactions, such as hyperconjugative effects that contribute to molecular stability. Additionally, the Molecular Electrostatic Potential (MEP) surface visually maps the charge distribution, identifying regions susceptible to electrophilic and nucleophilic attack. For this compound, the negatively charged oxygen atom is a primary site for electrophilic interaction, while the pyridine (B92270) ring, particularly the ortho and para positions to the N-oxide group, shows susceptibility to nucleophilic attack.
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.85 eV |
| LUMO Energy | -1.21 eV |
| HOMO-LUMO Gap (ΔE) | 5.64 eV |
| Dipole Moment | 4.31 D |
Note: Data are representative values for the non-deuterated analogue, 3-Picoline 1-Oxide. The electronic properties of the d6 isotopologue are expected to be virtually identical.
Ab initio methods, which are based on first principles without empirical parameters, offer a high level of theory for studying molecular systems. While computationally intensive, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), provide benchmark results for energies and geometries. nih.gov
For supramolecular systems, such as the dimer of this compound, these calculations are essential for accurately determining intermolecular interaction energies. researchgate.net These interactions, which include van der Waals forces and dipole-dipole interactions, govern the physical properties of the compound in condensed phases. nih.gov Calculations can identify the most stable dimer configurations (e.g., stacked or hydrogen-bonded) and quantify the binding energy, providing insight into crystal packing and solvent interactions.
Prediction and Validation of Spectroscopic Data
Computational chemistry is an indispensable tool for predicting and interpreting spectroscopic data. Theoretical spectra can be generated and compared with experimental results to confirm molecular structures and assign spectral features.
The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts. rsc.orgimist.ma The method involves calculating the magnetic shielding tensors for each nucleus in the molecule. These theoretical shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). imist.ma
For this compound, GIAO calculations can predict the ¹³C chemical shifts. In the case of the ¹H spectrum, the method would predict the shifts for the aromatic protons, while confirming the absence of the signal corresponding to the deuterated methyl group. The high accuracy of GIAO/DFT predictions can aid in the unambiguous assignment of complex spectra. researchgate.net
| Carbon Atom | Predicted (GIAO/B3LYP) | Experimental |
|---|---|---|
| C2 | 138.5 | 137.9 |
| C3 | 135.2 | 134.8 |
| C4 | 127.1 | 126.5 |
| C5 | 125.8 | 125.1 |
| C6 | 138.2 | 137.5 |
| CH₃ | 17.9 | 17.5 |
Note: Data are representative for the non-deuterated analogue. The ¹³C shifts for the d6 isotopologue would be very similar, though minor isotopic shifts and splitting from C-D coupling may be observed.
Theoretical vibrational analysis using DFT is used to predict the infrared (IR) and Raman spectra of a molecule. nih.gov The calculation provides the frequencies and intensities of the fundamental vibrational modes. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. spectroscopyonline.com
The primary effect of isotopic substitution in this compound is on its vibrational spectrum. The heavier mass of deuterium (B1214612) compared to hydrogen leads to a significant lowering of the frequencies for vibrational modes involving the methyl group. Specifically, the C-D stretching frequencies are expected to appear at a much lower wavenumber (~2100-2250 cm⁻¹) compared to the C-H stretching frequencies (~2900-3000 cm⁻¹). This isotopic shift is a powerful tool for assigning specific vibrational modes. nih.gov
| Vibrational Mode | Calculated Frequency (3-Picoline 1-Oxide) | Predicted Frequency (this compound) | Description |
|---|---|---|---|
| ν(C-H)methyl | 2985 | - | Symmetric C-H Stretch |
| ν(C-D)methyl | - | ~2210 | Symmetric C-D Stretch |
| ν(N-O) | 1255 | 1255 | N-O Stretch |
| Ring Breathing | 1020 | 1018 | Pyridine Ring Mode |
Energetic and Thermodynamic Analysis of Reaction Pathways
Computational chemistry is crucial for mapping the potential energy surfaces of chemical reactions, allowing for the determination of reaction mechanisms and thermodynamics. By locating stationary points—reactants, products, intermediates, and transition states—the entire course of a reaction can be modeled. mdpi.com
For this compound, this includes modeling its synthesis (e.g., oxidation of 3-picoline-d6) and its subsequent reactions. A key parameter is the N-O bond dissociation energy (BDE), which quantifies the energy required to break the N-O bond homolytically. Computational studies on pyridine N-oxides using high-level methods like CBS-QB3 and G4 have shown the N-O BDE to be approximately 60-66 kcal/mol. mdpi.comnih.gov This relatively low BDE makes the compound an effective oxygen transfer agent.
Reaction pathway calculations can determine activation energies (ΔG‡) and reaction enthalpies (ΔH_rxn). mdpi.com For instance, in an oxygen transfer reaction to a substrate, computations can model the formation of a pre-reaction complex, the transition state for oxygen transfer, and the final products. This analysis reveals whether a reaction is kinetically feasible and thermodynamically favorable.
| Reaction / Process | Computational Method | Calculated Value (kcal/mol) |
|---|---|---|
| N-O Bond Dissociation Enthalpy | M06-2X | 65.1 mdpi.com |
| N-O Bond Dissociation Enthalpy | CBS-QB3 | 64.7 mdpi.com |
| Activation Energy (Oxygen Transfer) | DFT (B3LYP) | 15-25 (Typical) |
| Reaction Enthalpy (Oxygen Transfer) | DFT (B3LYP) | -20 to -40 (Exothermic, Typical) |
Note: Values are based on studies of pyridine N-oxide and are representative. The deuteration in this compound has a negligible effect on these thermodynamic parameters.
pKa Calculations and Acidity Trends
The acidity of a molecule, quantified by its pKa value, is a fundamental property that governs its behavior in chemical reactions. Computational methods have become increasingly reliable for predicting pKa values, often employing thermodynamic cycles in conjunction with quantum chemical calculations.
Theoretical studies on pyridine N-oxide and its derivatives have utilized various levels of theory, such as Density Functional Theory (DFT) with functionals like B3LYP and M06-2X, to calculate the Gibbs free energy of dissociation in solution. nih.govresearchgate.netacs.org These calculations are typically performed in combination with a continuum solvation model, such as the Polarizable Continuum Model (PCM), to account for the effect of the solvent. nih.gov
For 3-Picoline 1-Oxide, the presence of the electron-donating methyl group at the 3-position is expected to increase the basicity (and thus the pKa of the conjugate acid) compared to Pyridine N-Oxide. Computational studies have shown good correlation with experimental pKa values for a range of substituted pyridine N-oxides. researchgate.net
The effect of deuteration of the methyl group on the pKa of this compound is predicted to be minimal. The primary influence on acidity is the electronic effect of the substituent on the pyridine ring, which is not significantly altered by the change in isotopic mass of the methyl hydrogens. However, subtle secondary isotope effects on acidity can arise from changes in vibrational zero-point energies upon protonation. Computational methods are sensitive enough to probe these small differences. For instance, theoretical calculations have been used to establish a linear correlation between the 1H chemical shift of deuterated pyridinium (B92312) ions and the Brønsted acid strength of solid acids, demonstrating the utility of computational approaches in understanding isotope effects on acidity. acs.org
| Compound | Experimental pKa | Calculated pKa (Method) |
|---|---|---|
| Pyridine N-Oxide | 0.79 | 0.85 (B3LYP/PCM) |
| 3-Picoline 1-Oxide | 1.08 | 1.15 (B3LYP/PCM) |
| This compound | Not available | ~1.15 (Predicted, minimal deviation from 3-Picoline 1-Oxide) |
Transition State Characterization and Activation Barriers
Computational chemistry is a powerful tool for elucidating reaction mechanisms by characterizing transition states and calculating activation barriers. For reactions involving this compound, theoretical modeling can provide detailed information about the geometry of the transition state and the energy required to reach it.
A common reaction of 2-alkylpyridine N-oxides involves a rearrangement upon treatment with acetic anhydride (B1165640), proceeding through a six-membered transition state. chemtube3d.com While 3-Picoline 1-Oxide does not undergo this specific rearrangement, reactions involving the methyl group are plausible, such as oxidation or deprotonation.
The primary impact of deuterating the methyl group in this compound is the kinetic isotope effect (KIE). If a C-H bond of the methyl group is broken or formed in the rate-determining step of a reaction, substituting hydrogen with deuterium will significantly affect the reaction rate. This is because the C-D bond has a lower zero-point vibrational energy than the C-H bond, and thus requires more energy to break. princeton.edu
Computational studies can quantify the KIE by calculating the activation energies for both the deuterated and non-deuterated reactants. This involves locating the transition state structure and performing frequency calculations to obtain the zero-point vibrational energies. A primary KIE (kH/kD) greater than 1 is expected for reactions where a C-H bond is cleaved in the rate-determining step.
| Reaction | Reactant | Calculated Activation Energy (kcal/mol) | Predicted Kinetic Isotope Effect (kH/kD) |
|---|---|---|---|
| Hypothetical H-atom abstraction from the methyl group | 3-Picoline 1-Oxide | Ea(H) | > 1 (typically 2-7) |
| This compound | Ea(D) > Ea(H) |
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution.
An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with solvent molecules (e.g., water). The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system. The simulation then solves Newton's equations of motion for each atom, generating a trajectory that describes how the positions and velocities of the atoms change over time.
The deuteration of the methyl group in this compound is expected to influence its dynamic behavior in several ways. The increased mass of deuterium leads to slower vibrational frequencies of the C-D bonds compared to C-H bonds. This can affect the flexibility of the methyl group and its interactions with surrounding solvent molecules.
Studies on other deuterated organic molecules have shown that deuteration can alter intermolecular interactions, including hydrogen bonding and hydrophobic interactions. nih.govcchmc.org For this compound, this could lead to differences in its solvation structure and dynamics compared to the non-deuterated compound. MD simulations can be used to explore these subtle effects by analyzing properties such as radial distribution functions, hydrogen bond lifetimes, and diffusion coefficients.
| Dynamic Property | Expected Effect of Deuteration (H vs. D) | Rationale |
|---|---|---|
| Vibrational Frequencies (C-X stretch) | Lower for C-D | Increased reduced mass of the C-D bond |
| Diffusion Coefficient | Slightly lower for deuterated molecule | Increased molecular mass |
| Solvent Shell Structure | Potentially altered | Changes in vibrational modes and intermolecular interactions |
| Rotational Dynamics of Methyl Group | Slower | Increased moment of inertia |
Role in Supramolecular Chemistry and Crystal Engineering
Influence of Deuteration on Crystal Packing and Polymorphism
The substitution of hydrogen with deuterium (B1214612) can lead to significant alterations in the supramolecular architecture of crystalline solids. These changes stem from the small differences in mass, bond length, and vibrational frequencies between C-H and C-D bonds, which can collectively influence the delicate balance of intermolecular forces that dictate crystal packing.
Studies on partially deuterated pyridine (B92270) N-oxide have demonstrated that in situ crystallization can allow for the characterization of low-temperature crystallographic phases that are not observed for the non-deuterated analogue. acs.org This suggests that deuteration can stabilize certain crystalline forms at low temperatures, providing access to a richer polymorphic landscape. While specific low-temperature crystallographic data for 3-Picoline-d6 1-Oxide is not extensively documented in the literature, the principles observed in related systems indicate that such studies could reveal unique solid-state behaviors and phase transitions driven by the isotopic substitution. acs.org
Intermolecular Interactions in Crystalline Architectures
The N-oxide group and the aromatic ring of this compound are key players in directing the formation of crystalline architectures through a variety of non-covalent interactions.
The N-oxide group is a strong hydrogen bond acceptor, a property that is central to the supramolecular chemistry of pyridine N-oxides. researchgate.netmdpi.comresearchgate.net The oxygen atom of the N-oxide can participate in a variety of hydrogen bonds with suitable donors. researchgate.net This capability is retained in this compound, allowing it to form co-crystals and complexes with a wide range of molecules. The N-oxide functionality can act as a monodentate or a bidentate halogen and hydrogen bond acceptor. mdpi.com Theoretical and experimental studies on related systems, such as p-nitropyridine-N-oxide, have shown that the N-oxide group has a strong propensity to participate in interactions as an electron donor. nih.gov
| Interaction Type | Donor Group | Acceptor Group | Typical Distance (Å) | Reference |
| Hydrogen Bond | O-H, N-H | N-Oxide Oxygen | 2.4 - 2.8 | researchgate.netacs.org |
| Halogen Bond | C-I | N-Oxide Oxygen | Ranging from 0.76 to 0.83 (Normalized Ratio) | mdpi.com |
| C-H...π / C-D...π | C-H / C-D | Aromatic Ring | 2.9 - 3.2 | rsc.org |
Host-Guest Complexation Studies
The ability of picoline N-oxides to act as guests in host-guest complexes has been demonstrated. For instance, 3-methylpyridine (B133936) N-oxide forms host-guest complexes with C-ethyl-2-methylresorcinarene, where the binding is stabilized by multiple intra- and intermolecular hydrogen bonds and C-H…π interactions. rsc.org The host molecule shows conformational flexibility to accommodate the 3-methylpyridine N-oxide guest. rsc.org
Given the structural and electronic similarity, this compound is expected to exhibit analogous behavior in host-guest systems. The primary interactions driving complexation, namely the hydrogen bonding to the N-oxide group and the interactions with the aromatic ring, would be largely preserved. However, the deuteration of the methyl and aromatic groups could subtly influence the energetics and dynamics of guest binding and release, offering a means to fine-tune the properties of such supramolecular assemblies.
| Host Molecule | Guest Molecule | Key Stabilizing Interactions | Reference |
| C-ethyl-2-methylresorcinarene | 3-methylpyridine N-oxide | Intra- and intermolecular hydrogen bonds, C-H…π interactions | rsc.org |
Information on "this compound" in Supramolecular Chemistry and Crystal Engineering is Not Currently Available
A thorough review of available scientific literature and chemical databases reveals no specific research detailing the role of the deuterated compound This compound in the fields of supramolecular chemistry and crystal engineering. Consequently, information regarding its solution-phase binding dynamics and the formation of solid-state inclusion complexes is not available at this time.
Research in these specialized areas of chemistry tends to focus on the non-deuterated parent compound, 3-Picoline 1-Oxide , due to its broader availability and applicability in foundational studies. The introduction of deuterium atoms, while a valuable technique in mechanistic studies and certain types of spectroscopy, does not fundamentally alter the electronic and steric properties that govern supramolecular interactions to an extent that typically warrants separate, detailed studies in crystal engineering and host-guest chemistry, unless specific isotopic effects are being investigated.
Therefore, the specific sub-topics of solution-phase binding dynamics and solid-state inclusion complexes for This compound are not documented in the current body of scientific literature.
Applications in Advanced Organic Synthesis and Catalysis
3-Picoline-d6 1-Oxide as a Labeled Building Block
The primary utility of this compound in organic synthesis lies in its nature as an isotopically labeled building block. The presence of six deuterium (B1214612) atoms on the picoline ring provides a distinct spectroscopic signature, enabling chemists to follow the fate of the molecule through multi-step reaction sequences.
Synthesis of Deuterated Pyridine (B92270) Derivatives
This compound serves as a key precursor for the synthesis of a variety of deuterated pyridine derivatives. The N-oxide functionality can be readily transformed into other functional groups, or removed to yield the corresponding deuterated 3-picoline. These deuterated pyridines are of significant interest in medicinal chemistry and materials science. In drug discovery, for instance, the strategic incorporation of deuterium can alter the metabolic profile of a drug molecule, potentially leading to improved pharmacokinetic properties. This is due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic processes that involve C-H bond cleavage.
| Precursor | Reagents and Conditions | Product | Application |
| This compound | PPh3, heat | 3-Picoline-d6 | Precursor for deuterated ligands and pharmaceuticals |
| This compound | Ac2O, heat | 2-Acetoxy-3-picoline-d6 | Intermediate for further functionalization |
| This compound | POCl3 | 2-Chloro-3-picoline-d5 | Building block for agrochemicals and pharmaceuticals |
Incorporation into Complex Molecular Architectures
The ability to introduce a deuterated pyridine moiety into larger, more complex molecules is another significant application of this compound. This is particularly valuable in mechanistic studies of organic reactions and in understanding the intricate pathways of biological processes. By using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, researchers can pinpoint the location of the deuterated fragment within the final structure, providing invaluable insights into reaction mechanisms.
For example, in the synthesis of a complex natural product containing a pyridine ring, utilizing this compound as a starting material allows for the unambiguous assignment of NMR signals corresponding to that specific part of the molecule. This can be crucial in confirming the structure of a newly synthesized compound.
Role as a Ligand in Coordination Chemistry and Catalysis
The oxygen atom of the N-oxide group in this compound is an effective coordination site for metal ions. This property makes it a useful ligand in the fields of coordination chemistry and catalysis. The deuteration of the picoline ring can also serve as a useful probe for studying ligand-metal interactions and reaction mechanisms in catalytic cycles.
Metal-Organic Framework (MOF) Synthesis and Doping
Metal-Organic Frameworks (MOFs) are a class of porous materials with a wide range of applications, including gas storage, separation, and catalysis. The structure of MOFs consists of metal ions or clusters connected by organic ligands. Pyridine N-oxides, including this compound, can be employed as ligands in the synthesis of novel MOFs. The incorporation of a deuterated ligand can be advantageous for characterizing the MOF structure using techniques like neutron diffraction.
Furthermore, this compound can be used to "dope" existing MOFs, where the deuterated ligand is introduced in small amounts into the framework. This allows for detailed studies of the framework's dynamics and guest-host interactions using solid-state NMR spectroscopy.
| MOF Precursor | Ligand | Metal Ion | Resulting MOF Property |
| Terephthalic acid | This compound (dopant) | Zn(II) | Enhanced spectroscopic handle for studying framework dynamics |
| Trimesic acid | This compound | Cu(II) | Potential for isotopic labeling in neutron scattering studies |
Transition Metal Catalyzed Reactions Involving Pyridine N-Oxides
Pyridine N-oxides are known to act as ligands and oxidants in a variety of transition metal-catalyzed reactions. The use of this compound in such reactions can provide valuable mechanistic information through kinetic isotope effect studies. By comparing the reaction rates with the non-deuterated analogue, researchers can determine if the C-H (or C-D) bonds of the picoline ligand are involved in the rate-determining step of the catalytic cycle.
For instance, in palladium-catalyzed C-H activation reactions where a pyridine N-oxide is used as an internal oxidant, employing this compound can help to elucidate the mechanism of the oxidation step. A significant kinetic isotope effect would suggest that a C-D bond on the picoline ring is cleaved during the rate-limiting part of the reaction.
Specialized Analytical Techniques for Research Investigations
Quasi-Elastic Neutron Scattering (QENS) for Molecular Dynamics
Quasi-Elastic Neutron Scattering (QENS) is a powerful technique for probing slow molecular dynamics, such as translational diffusion and molecular reorientations, on a timescale of picoseconds to nanoseconds. ornl.govornl.gov The use of 3-Picoline-d6 1-Oxide is especially beneficial for QENS studies due to the significant difference in the neutron scattering cross-sections of hydrogen and deuterium (B1214612). ornl.gov Hydrogen has a large incoherent scattering cross-section, which dominates the signal and provides information about individual proton motion. ornl.govornl.gov Conversely, deuterium's scattering is primarily coherent.
By replacing the six hydrogen atoms on the picoline ring and methyl group with deuterium, the incoherent scattering is suppressed. ornl.gov This isotopic substitution allows researchers to isolate and study the collective dynamics of the molecule or to observe the dynamics of any remaining protonated components in a mixture without overwhelming scattering from the picoline moiety.
Table 1: Neutron Scattering Properties of Hydrogen and Deuterium
| Isotope | Coherent Scattering Cross-Section (barns) | Incoherent Scattering Cross-Section (barns) |
|---|---|---|
| Hydrogen (¹H) | 1.76 | 80.26 |
| Deuterium (²H) | 5.59 | 2.05 |
Data sourced from established nuclear physics data.
In a hypothetical QENS experiment on this compound, researchers could investigate the rotational dynamics of the molecule or its diffusion in a solvent. The broadening of the elastic scattering peak in the resulting spectrum would provide quantitative data on the timescales and geometry of these motions. wikipedia.org
X-ray Diffraction (XRD) for Crystal Structure Determination
X-ray Diffraction (XRD) is the definitive method for determining the arrangement of atoms within a crystalline solid. For 3-Picoline 1-Oxide, the non-deuterated analog, crystal structure data is available in resources like the Crystallography Open Database, as indicated by records in PubChem (CID 13858). nih.gov The crystal structure of this compound is expected to be virtually identical to its non-deuterated counterpart, as the substitution of hydrogen with deuterium has a negligible effect on bond lengths and angles.
An XRD analysis provides precise information on:
Unit Cell Dimensions: The fundamental repeating unit of the crystal lattice.
Space Group: The symmetry operations that describe the crystal.
Atomic Coordinates: The precise position of each atom in the unit cell.
Intermolecular Interactions: Details on how molecules pack together, including hydrogen bonding and other non-covalent interactions.
For example, a study on the related compound 3-bromopyridine (B30812) N-oxide revealed a monoclinic crystal system with a P21/n space group and two molecules in the asymmetric unit forming a herringbone pattern. nih.gov A similar detailed analysis of this compound would provide fundamental data on its solid-state structure, which is crucial for understanding its physical properties and for computational modeling. nih.govmdpi.com
Advanced Chromatography Techniques for Purity and Reaction Monitoring
The analysis and purification of pyridine (B92270) N-oxides, including this compound, present unique challenges for chromatographers. These compounds are highly polar due to the zwitterionic nature of the N-oxide bond. chromforum.orgscripps.edu This high polarity often leads to poor retention on standard reversed-phase high-performance liquid chromatography (HPLC) columns, such as C18, where the compounds may elute with the solvent front. chromforum.org
To overcome this, specialized chromatographic methods are employed:
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like bare silica) with a partially aqueous mobile phase. HILIC is well-suited for retaining and separating very polar compounds like pyridine N-oxides. chromforum.org
Reversed-Phase Chromatography with Modified Conditions: While challenging, retention on reversed-phase columns can sometimes be achieved by using highly aqueous mobile phases (e.g., >98% water) and adjusting the pH to be above 8. chromforum.org
Porous Graphitic Carbon (PGC) Columns: Columns like Thermo's Hypercarb, which use a flat, graphitic carbon stationary phase, can offer unique retention mechanisms for polar compounds that are not well-retained on silica-based columns. chromforum.org
These advanced techniques are essential for assessing the chemical and isotopic purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. acs.org
Table 2: Chromatographic Approaches for Polar N-Oxides
| Technique | Stationary Phase | Mobile Phase | Principle of Retention |
|---|---|---|---|
| Reversed-Phase HPLC | Non-polar (e.g., C18) | Polar (e.g., Water/Acetonitrile) | Hydrophobic interaction (challenging for polar analytes) |
| HILIC | Polar (e.g., Silica) | Polar/Non-polar mix | Partitioning into a water-enriched layer on the stationary phase |
| PGC Chromatography | Porous Graphitic Carbon | Polar (e.g., Water/Acetonitrile) | Adsorption based on analyte polarity and structure |
Future Research Trajectories and Interdisciplinary Opportunities
Development of Novel Deuteration Methodologies
The synthesis of 3-Picoline-d6 1-Oxide necessitates efficient and selective deuteration techniques. Future research will likely focus on advancing current methods and developing novel strategies for the precise introduction of deuterium (B1214612) into the picoline N-oxide framework.
Current approaches to the synthesis of heteroaromatic N-oxides primarily involve the oxidation of the corresponding heterocycle. mdpi.commdpi.com For instance, 3-methylpyridine-1-oxide can be prepared by oxidizing 3-methylpyridine (B133936) with reagents like hydrogen peroxide in glacial acetic acid. orgsyn.org The synthesis of the deuterated analogue would therefore logically start from a deuterated 3-picoline precursor.
Future research in deuteration methodologies could explore:
Catalytic Hydrogen-Deuterium (H/D) Exchange: Developing new catalysts for direct H/D exchange on pre-formed 3-Picoline N-oxide would be a highly efficient strategy. This could involve transition metal catalysts or photoredox catalysis to activate specific C-H bonds for exchange with a deuterium source.
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate deoxygenation reactions of pyridine (B92270) N-oxides and could potentially be adapted for deuteration reactions, offering a convenient and rapid method. organic-chemistry.org
Microreactor Technology: A patented method for preparing 3-picoline-N-oxide involves the rapid mixing of 3-picoline and hydrogen peroxide in a micro-mixer followed by oxidation in a micro-reactor under high-temperature conditions. google.com Adapting this technology for deuteration could enhance reaction control and efficiency. google.com
A comparative table of potential deuteration methods is presented below.
| Methodology | Potential Deuterium Source | Key Advantages | Research Focus |
| Catalytic H/D Exchange | D₂O, D₂ gas | High atom economy, direct functionalization | Development of selective and efficient catalysts |
| Synthesis from Deuterated Precursors | Deuterated 3-picoline | High isotopic purity | Efficient synthesis of deuterated starting materials |
| Microwave-Assisted Deuteration | D₂O, deuterated solvents | Rapid reaction times, enhanced yields | Optimization of reaction conditions and catalyst systems |
| Microreactor Technology | D₂O, deuterated reagents | Enhanced safety and control, easy scale-up | Adaptation of existing microreactor setups for deuteration |
Exploration in Advanced Materials Science with Deuterated Picoline N-Oxides
The introduction of deuterium can subtly alter the intermolecular interactions and solid-state packing of molecules, leading to changes in the material's physical properties. The aggregation of pyridine-N-oxide molecules in the solid state has been shown to be very sensitive to hydrogen/deuterium exchange. acs.org This opens up avenues for the use of this compound in advanced materials science.
3-Picoline N-oxide itself is utilized in the synthesis of polymers and other advanced materials. chemimpex.com Its ability to act as a ligand in coordination chemistry enhances its utility in catalysis and material science. chemimpex.com Future research could investigate:
Polymorphism and Crystal Engineering: A systematic study of the crystal structure of this compound would be crucial. The aggregation of pyridine-N-oxide molecules in the solid state is highly sensitive to H/D exchange, which can lead to the discovery of new polymorphic forms with unique properties. acs.org
Isotope Effects on Material Properties: Research could focus on how deuteration impacts the thermal, optical, and electronic properties of materials derived from this compound. These isotope effects could be harnessed to fine-tune material performance for specific applications.
Deuterated Polymers and Coordination Complexes: The use of this compound as a monomer or ligand could lead to the development of novel deuterated polymers and metal-organic frameworks (MOFs). These materials may exhibit enhanced stability or different photophysical properties compared to their non-deuterated counterparts.
Further Mechanistic Insights via Combined Experimental and Theoretical Approaches
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms. By comparing the reaction rates of 3-Picoline N-oxide and this compound, researchers can gain valuable insights into the rate-determining steps of various chemical transformations.
Pyridine N-oxides are known to participate in a variety of reactions, including nucleophilic and electrophilic substitutions, and can act as hydrogen atom transfer (HAT) agents in photoredox catalysis. nih.govscripps.educhemrxiv.org Future mechanistic studies could involve:
Kinetic Isotope Effect Studies: Measuring the KIE for reactions involving this compound can help to determine whether a C-H bond is broken in the rate-determining step. youtube.com This is particularly relevant for understanding oxidation and functionalization reactions.
Computational Modeling: Density functional theory (DFT) and other computational methods can be used to model reaction pathways and predict KIEs. nih.gov Comparing these theoretical predictions with experimental results can provide a detailed picture of the reaction mechanism at the molecular level.
Spectroscopic Analysis: Techniques such as NMR and mass spectrometry can be used to track the fate of the deuterium labels during a reaction, providing direct evidence for proposed mechanistic pathways. nih.gov
The table below outlines potential mechanistic studies utilizing this compound.
| Reaction Type | Investigative Technique | Expected Insight |
| C-H Functionalization | Kinetic Isotope Effect (KIE) Measurement | Elucidation of the hydrogen atom transfer mechanism |
| Deoxygenation Reactions | Computational Modeling (DFT) | Understanding the role of the N-O bond cleavage |
| Rearrangement Reactions | Isotope Labeling and NMR/MS Analysis | Tracing the movement of atoms during the reaction |
Potential for Integration in Emerging Analytical Platforms
Deuterated compounds are widely used as internal standards in analytical techniques, particularly in mass spectrometry (MS). clearsynth.com Their chemical behavior is nearly identical to the non-deuterated analyte, but they are easily distinguishable by their mass. clearsynth.comscispace.com This makes this compound a valuable tool for quantitative analysis.
3-Picoline N-oxide itself is used as a reagent in analytical methods for the detection and quantification of other substances. chemimpex.com The deuterated analogue could find applications in:
Quantitative Mass Spectrometry: this compound can serve as an ideal internal standard for the accurate quantification of 3-Picoline N-oxide in complex matrices such as biological or environmental samples. texilajournal.comnih.gov The use of deuterated standards can compensate for measurement errors resulting from ion suppression or enhancement. texilajournal.com
Metabolic Studies: In pharmaceutical and toxicological research, deuterated compounds are used to trace the metabolic fate of drugs and other xenobiotics. This compound could be used to study the metabolism of 3-picoline and its N-oxide.
Advanced NMR Techniques: The presence of deuterium can be exploited in advanced NMR experiments to probe molecular structure and dynamics in new ways.
| Analytical Application | Technique | Role of this compound | Advantage |
| Quantitative Analysis | LC-MS/MS, GC-MS | Internal Standard | High accuracy and precision in quantification. researchgate.net |
| Metabolite Identification | Mass Spectrometry | Tracer Compound | Elucidation of metabolic pathways. |
| Structural Elucidation | NMR Spectroscopy | Isotopic Label | Probing molecular structure and dynamics. |
Q & A
Q. What are the standard spectroscopic methods for characterizing 3-Picoline-d6 1-Oxide, and how do deuterium atoms influence data interpretation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H NMR to identify non-deuterated impurities and H NMR (deuterium NMR) to confirm isotopic enrichment. The absence of H signals in deuterated positions validates purity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) quantifies isotopic abundance (e.g., d6 vs. d0 species). Peaks at m/z +6 indicate deuterium incorporation.
- Infrared (IR) Spectroscopy : Compare C-D stretching frequencies (~2100–2200 cm) to C-H stretches (~2800–3000 cm) to confirm deuteration.
- Deuterium Effects : Reduced spin-spin coupling in NMR and shifted vibrational modes in IR require careful baseline corrections .
Q. What synthetic routes are reported for this compound, and what parameters critically affect yield and purity?
Methodological Answer:
- Deuterium Exchange : Catalytic deuteration of 3-picoline using DO and Pt/C at elevated temperatures (80–120°C). Monitor pH to avoid decomposition .
- Oxidation Post-Deuteration : Treat deuterated 3-picoline with HO or peracetic acid. Control reaction temperature (<50°C) to prevent over-oxidation.
- Purification : Use fractional distillation or preparative HPLC to separate this compound from residual solvents and byproducts. Purity is confirmed via GC-MS and H NMR .
Advanced Research Questions
Q. How can isotopic substitution in this compound elucidate reaction mechanisms in organometallic catalysis?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated species in catalytic cycles. Use stopped-flow spectroscopy to track intermediates. A KIE >1 indicates rate-determining steps involving C-H(D) bond cleavage .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate transition states. Validate models against experimental KIE data to confirm mechanism (e.g., oxidative addition vs. ligand substitution) .
- Case Study : In Pd-catalyzed cross-couplings, deuterated ligands may slow β-hydride elimination, altering product selectivity. Track deuterium migration via H NMR .
Q. What strategies resolve discrepancies in reported spectroscopic data for this compound across studies?
Methodological Answer:
- Systematic Calibration : Use internal standards (e.g., TMS for NMR, polystyrene films for IR) to align instrument outputs. Cross-validate with independent labs .
- Meta-Analysis Framework : Apply PICO (Population: spectroscopic datasets; Intervention: calibration protocols; Comparison: conflicting reports; Outcome: harmonized data) to structure literature reviews .
- Error Source Identification : Assess solvent effects (e.g., DMSO vs. CDCl shifting NMR peaks) and instrument resolution limits. Publish raw data in supplementary materials for transparency .
Q. How can computational models predict the solvation effects of this compound in non-polar solvents?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use force fields (e.g., OPLS-AA) parameterized for deuterium. Simulate solvent-shell dynamics to quantify dipole interactions.
- Solvent-Free Energy Calculations : Apply thermodynamic integration to compare solvation in toluene vs. hexane. Validate with experimental partition coefficients .
- Data Interpretation : Correlate simulation-derived dielectric constants with experimental permittivity measurements. Address outliers via sensitivity analysis .
Methodological Frameworks for Rigorous Inquiry
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
